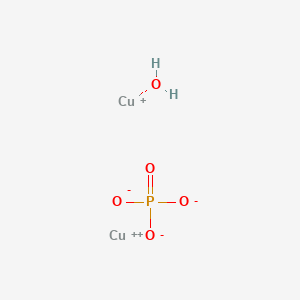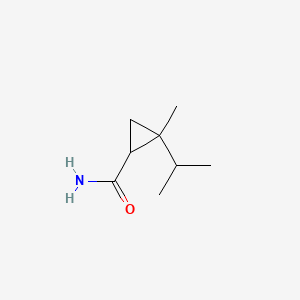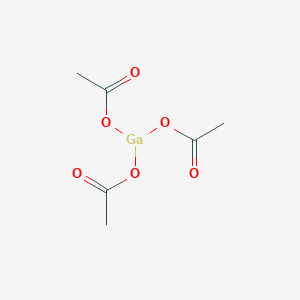
diacetyloxygallanyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetyloxygallanyl acetate, also known as gallium acetate, is a chemical compound composed of a gallium atom trication and three acetate groups as anions. Gallium exhibits the +3 oxidation state in this compound. It has a chemical formula of Ga(CH₃COO)₃ and is moderately water-soluble. This compound is used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diacetyloxygallanyl acetate can be synthesized through a neutralization reaction where acetic acid reacts with gallium oxide or gallium hydroxide: [ 6CH₃COOH + Ga₂O₃ → 2Ga(CH₃COO)₃ + 3H₂O ] [ 3CH₃COOH + Ga(OH)₃ → Ga(CH₃COO)₃ + 3H₂O ]
Additionally, gallium can be refluxed in acetic acid for several weeks to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale neutralization reactions using gallium oxide or gallium hydroxide and acetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetyloxygallanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions include gallium oxide, elemental gallium, and various gallium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diacetyloxygallanyl acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of diacetyloxygallanyl acetate involves its interaction with biological molecules and cellular pathways. In biological systems, the compound can bind to proteins and enzymes, altering their function and activity. The molecular targets and pathways involved include metal-binding proteins and enzymes that play a role in cellular metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium nitrate: Another gallium compound used in medicine and industry.
Gallium chloride: Used in the synthesis of other gallium compounds and as a catalyst.
Gallium oxide: A product of the oxidation of diacetyloxygallanyl acetate, used in electronics and optics.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its moderate water solubility and ability to form stable complexes with various ligands distinguish it from other gallium compounds .
Eigenschaften
Molekularformel |
C6H9GaO6 |
|---|---|
Molekulargewicht |
246.85 g/mol |
IUPAC-Name |
diacetyloxygallanyl acetate |
InChI |
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
FYWVTSQYJIPZLW-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)O[Ga](OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



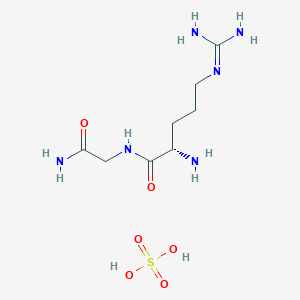
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
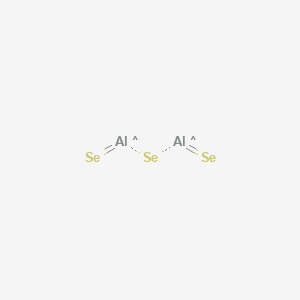

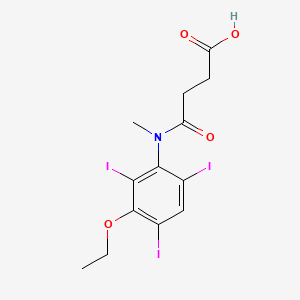
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)

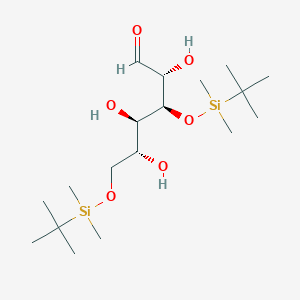
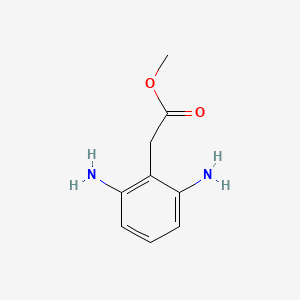
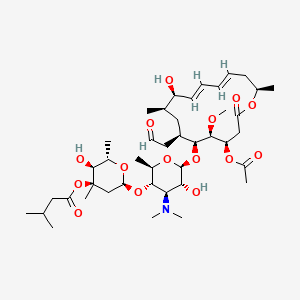
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
